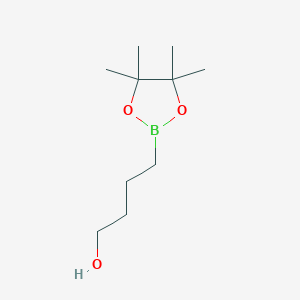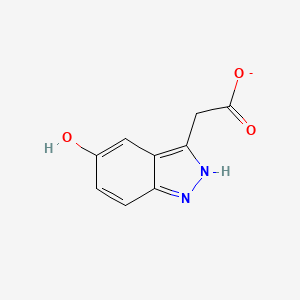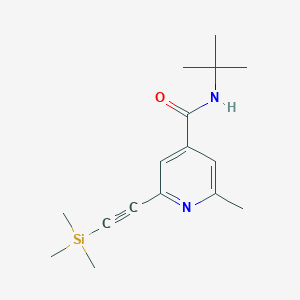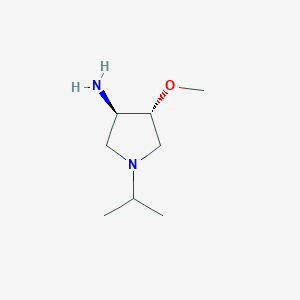
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol typically involves the reaction of butan-1-ol with a boronic ester. One common method is the hydroboration of alkenes or alkynes using a boron-containing reagent such as pinacolborane in the presence of a transition metal catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various boron-containing alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various boronic esters, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drug candidates and in medicinal chemistry for the synthesis of complex molecules.
Industry: The compound finds applications in the production of advanced materials and polymers
作用机制
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various coupling reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound participates in the formation of carbon-carbon bonds through catalytic processes .
相似化合物的比较
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its ability to participate in various coupling reactions makes it a valuable reagent in the synthesis of complex molecules, distinguishing it from other similar boron-containing compounds.
属性
分子式 |
C10H21BO3 |
|---|---|
分子量 |
200.09 g/mol |
IUPAC 名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H21BO3/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h12H,5-8H2,1-4H3 |
InChI 键 |
YSMADKHRXOLMHY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757908.png)

![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757923.png)
![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)

![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)


